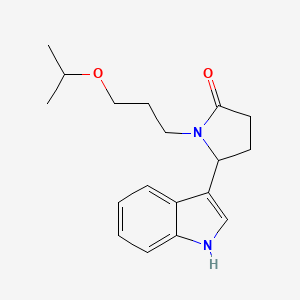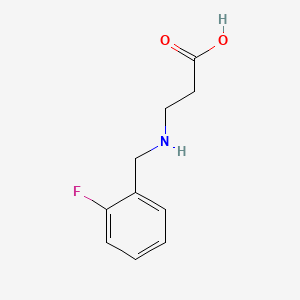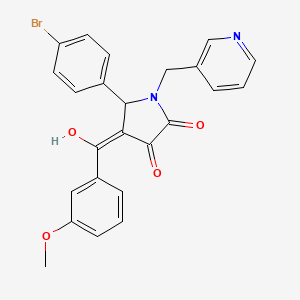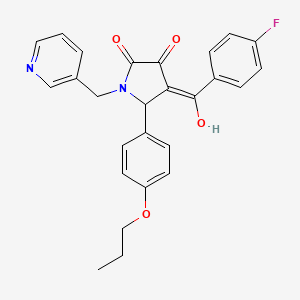![molecular formula C19H27N3 B13375139 4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone](/img/structure/B13375139.png)
4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[221]hept-2-ylidene)hydrazone is a complex organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and a bicyclic hydrazone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and a hydrazone derivative of 1,7,7-trimethylbicyclo[2.2.1]hept-2-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone has several scientific research applications:
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with primary amines, leading to the formation of stable complexes. These interactions can modulate enzyme activities and other biochemical processes, contributing to its observed effects .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in Ehrlich’s reagent.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-one: A bicyclic ketone used in the synthesis of various hydrazone derivatives.
Uniqueness
4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[221]hept-2-ylidene)hydrazone is unique due to its combined structural features, which confer distinct chemical properties and reactivity
属性
分子式 |
C19H27N3 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C19H27N3/c1-18(2)15-10-11-19(18,3)17(12-15)21-20-13-14-6-8-16(9-7-14)22(4)5/h6-9,13,15H,10-12H2,1-5H3/b20-13+,21-17+ |
InChI 键 |
VARLEWUJAPSYLP-YHHVCGRHSA-N |
手性 SMILES |
CC1(C2CCC1(/C(=N/N=C/C3=CC=C(C=C3)N(C)C)/C2)C)C |
规范 SMILES |
CC1(C2CCC1(C(=NN=CC3=CC=C(C=C3)N(C)C)C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375057.png)


![2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine](/img/structure/B13375084.png)
![3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-3-[(4-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate](/img/structure/B13375088.png)

![Methyl 8-isopropyl-2-phenyl-4-[(tetrahydro-2-furanylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13375094.png)
![4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone](/img/structure/B13375101.png)


![N-[4-(aminosulfonyl)phenyl]-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B13375119.png)
![N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375124.png)
![ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13375129.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B13375145.png)
